1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

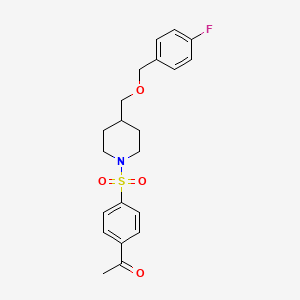

1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a sulfonylpiperidine-based ethanone derivative characterized by a 4-fluorobenzyloxy methyl substituent on the piperidine ring and a sulfonyl linkage to a phenyl-acetyl group. Its structure combines a piperidine scaffold with sulfonyl and fluorinated aryl groups, which are known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

1-[4-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO4S/c1-16(24)19-4-8-21(9-5-19)28(25,26)23-12-10-18(11-13-23)15-27-14-17-2-6-20(22)7-3-17/h2-9,18H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOZQFNLINZKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzyl group and the sulfonyl phenyl ethanone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.

Industry: It is used in the development of new materials with unique properties, such as enhanced stability, reactivity, or selectivity.

Mechanism of Action

The mechanism of action of 1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonylpiperidine ethanones, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Substituent Analysis

The table below highlights key structural variations and their impact on properties:

Key Observations:

- Sulfonyl Linkages : Trifluoromethylphenylsulfonyl groups (e.g., 7f) increase molecular weight and melting points due to stronger intermolecular interactions (e.g., 7f: 165–167°C vs. 7e: 131–134°C) .

- Heterocyclic Additions : Nitroimidazole (as in ) or triazolopyrimidine () substituents introduce hydrogen-bonding motifs, which may influence target binding but reduce solubility .

Biological Activity

1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known by its CAS number 1396878-25-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FNO4S, with a molecular weight of 405.5 g/mol. Its structure includes a piperidine ring, a sulfonamide group, and a fluorobenzyl ether, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24FNO4S |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 1396878-25-3 |

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine moiety suggests potential interactions with central nervous system (CNS) targets, possibly influencing mood regulation and cognitive functions.

Potential Mechanisms

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. For instance, studies have indicated that modifications in the piperidinyl structure can enhance the inhibitory potency against PTP1B .

- Neurotransmitter Modulation : The structural analogs of this compound have been explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are pivotal in treating mood disorders .

Biological Activity

The biological activity of this compound has been assessed through various studies:

Antidepressant Potential

Recent computational models suggest that this compound may exhibit antidepressant-like effects due to its ability to modulate neurotransmitter levels. The predicted interactions with serotonin receptors highlight its potential as a candidate for further pharmacological evaluation.

Antimicrobial Properties

While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound might also possess similar properties.

Case Studies

Several case studies have investigated the pharmacological profiles of compounds structurally related to this compound:

- PTP Inhibition : A study reported that compounds with similar piperidine structures exhibited subnanomolar activity against PTP1B, indicating strong potential for therapeutic applications in metabolic diseases and obesity management .

- Neuropharmacological Studies : Investigations into the effects of fluorobenzylpiperazine derivatives revealed significant anxiolytic properties, suggesting that modifications to the piperidine structure can enhance CNS-targeting capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.